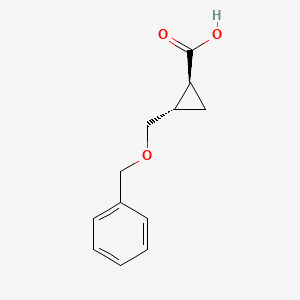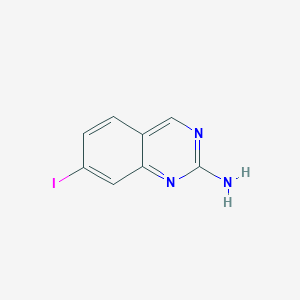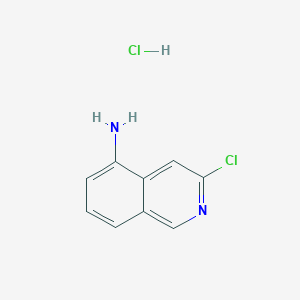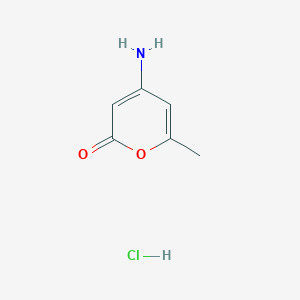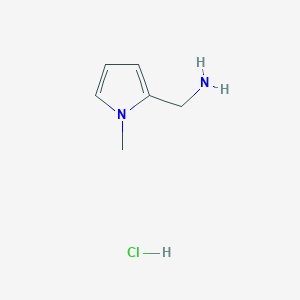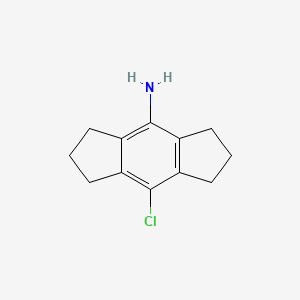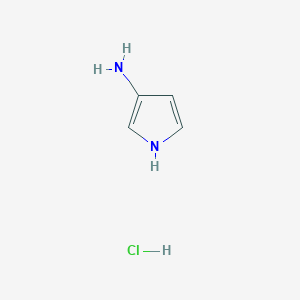
1H-Pyrrol-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrol-3-amine hydrochloride is a chemical compound with the molecular formula C4H7ClN21. It is also known as 1-methyl-1H-pyrrol-3-amine hydrochloride1.
Synthesis Analysis
The synthesis of pyrrole derivatives has been a topic of interest in recent years due to their biological activities and applications in material science2. An efficient two-step protocol for the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives from conveniently accessed 2,3-diketoesters has been developed3.
Molecular Structure Analysis
The molecular structure of 1H-Pyrrol-3-amine hydrochloride consists of a pyrrole ring with an amine group at the 3-position and a hydrochloride group4. The InChI code for this compound is 1S/C4H6N2.ClH/c5-4-1-2-6-3-4;/h1-3,6H,5H2;1H4.
Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo various chemical reactions. For instance, a novel two-component strategy affords N-substituted pyrroles from the reaction of hexane-2,5-dione with several aromatic amines in water by introducing squaric acid as an organocatalyst2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrol-3-amine hydrochloride are not explicitly mentioned in the search results. However, it is known that the compound is a solid4.
Wissenschaftliche Forschungsanwendungen
Green Organic Reactions
1H-Pyrrol-3-amine hydrochloride and its derivatives are utilized in green organic reactions. For example, aliphatic primary amines react with 1,3-diketones in the presence of hydrogen peroxide to synthesize 1H-pyrrol-3(2H)-ones efficiently and regioselectively under mild and environmentally friendly conditions (Xi Sun et al., 2014).
Synthetic Strategies for Pyrrole Derivatives
Pyrrole and its derivatives serve as fundamental subunits for many biological molecules. Synthetic strategies for these compounds often involve the condensation of amines with carbonyl-containing compounds. Pyrrole derivatives, including hydroxypyrroles, ketones, acids, esters, and polypyrroles, have applications ranging from solvents and wetting agents to electrically conducting materials (L. R. Anderson & Kou-Chang Liu, 2000).
Carbon Dioxide Capture
Amine-functionalized, crosslinked porous polymers, synthesized from pyrrole and other reagents, show exceptional CO2 capture capacities. These materials maintain performance over multiple cycles without losing selectivity or capacity, making them promising for environmental applications (M. Abdelnaby et al., 2018).
Library of Pyrrole Derivatives
A three-component condensation method allows the synthesis of a wide range of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. This method supports parallel synthesis and has been used to create over 3000 pyrrolone derivatives, demonstrating the versatility of pyrrole chemistry in generating diverse molecular libraries (S. Ryabukhin et al., 2012).
Anti-Tubercular Evaluation
Pyrrole derivatives have been explored for their anti-tubercular, anti-inflammatory, and anticancer activities. Novel pyrrole-3-carbonitriles derivatives exhibit promising in vitro anti-tubercular activity, underscoring the therapeutic potential of pyrrole-based compounds (Dipali A Uthale, 2014).
Safety And Hazards
When handling 1H-Pyrrol-3-amine hydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition6.
Zukünftige Richtungen
Pyrrole and its derivatives have gained much attention due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application2. Therefore, the future directions in the research of 1H-Pyrrol-3-amine hydrochloride and its derivatives could involve exploring these areas further.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
Eigenschaften
IUPAC Name |
1H-pyrrol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.ClH/c5-4-1-2-6-3-4;/h1-3,6H,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUSRRNGPDMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrol-3-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)
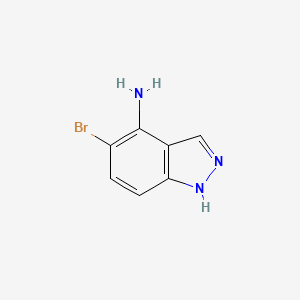
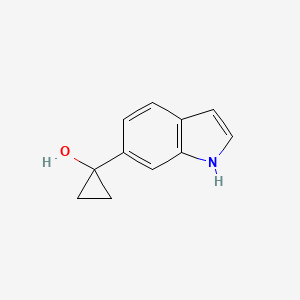
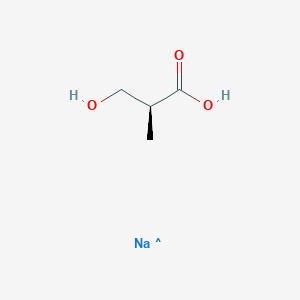
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)
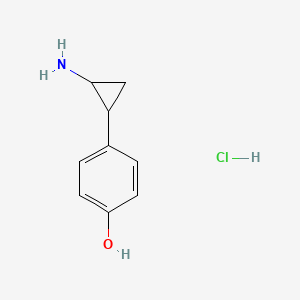
![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)
